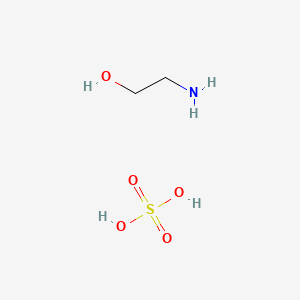
Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro deriv.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative is a complex organic compound known for its unique structure and properties This compound is characterized by its intricate molecular framework, which includes a tricyclic structure with multiple methyl groups and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the ketone and methyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for diverse applications .
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of structural modifications on chemical reactivity.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tricyclic core can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tricyclic ketones and derivatives with similar structural features. Examples include:
- Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)acetone
- Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)ethanol .
Uniqueness
What sets Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative apart is its unique combination of a tricyclic structure with multiple methyl groups and a ketone functional group. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
68867-57-2 |
|---|---|
Molekularformel |
C17H26O |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1-(2,6,6,8-tetramethyl-4-tricyclo[5.3.1.01,5]undec-2-enyl)ethanone |
InChI |
InChI=1S/C17H26O/c1-10-6-7-17-9-14(10)16(4,5)15(17)13(12(3)18)8-11(17)2/h8,10,13-15H,6-7,9H2,1-5H3 |
InChI-Schlüssel |
UTLJUSIICBRVLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC23CC1C(C2C(C=C3C)C(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)












